2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide
Description
BenchChem offers high-quality 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-4-19-8-7-9-20(15-19)28-24(33)16-31-27(34)32-23-11-6-5-10-22(23)29-26(25(32)30-31)35-21-13-17(2)12-18(3)14-21/h5-15H,4,16H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBXCPIHSYDOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are DNA and PCAF (P300/CBP-associated factor) . DNA is the genetic material that carries the instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses. PCAF is a histone acetyltransferase enzyme that regulates gene expression by modifying chromatin structure.
Mode of Action
This compound interacts with its targets through DNA intercalation and binding to the PCAF bromodomain . DNA intercalation involves the insertion of molecules between the planar bases of DNA, which can disrupt the DNA’s normal functioning and lead to cell death. Binding to the PCAF bromodomain inhibits the activity of PCAF, which can affect gene expression and cellular functions.
Biochemical Pathways
The compound’s interaction with DNA and PCAF affects several biochemical pathways. By intercalating DNA, it can disrupt DNA replication and transcription, leading to cell death. By inhibiting PCAF, it can affect gene expression and cellular functions, potentially leading to anti-cancer effects.
Biological Activity
The compound 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide is a member of the triazole class of compounds that has shown significant promise in various biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Quinoxaline Derivative : A bicyclic structure that contributes to its biological properties.
- Phenoxy and Acetamide Groups : These functional groups enhance the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoxaline and triazole exhibit notable antimicrobial properties. For instance:
- Antibacterial Effects : The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Preliminary results indicate promising inhibitory effects on bacterial growth, particularly at higher concentrations (up to 100 μM) .
- Antifungal Activity : Similar evaluations against fungal strains such as Candida albicans have shown that certain derivatives can inhibit biofilm formation and fungal growth .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| SL66 | S. aureus | 50 μM |
| SL69 | P. aeruginosa | 100 μM |
| QNX55 | C. albicans | 50 μM |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Line Testing : Research indicates that quinoxaline derivatives exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). For example, some derivatives showed IC50 values ranging from 17.83 μM to 19.73 μM compared to standard chemotherapeutics like Cisplatin .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis in cancer cells and inhibition of key enzymes involved in cell proliferation .
Study 1: Antimicrobial Evaluation
A study conducted by Pelliccia et al. focused on synthesizing various triazoloquinoxaline derivatives and evaluating their antimicrobial properties. The findings highlighted that compounds SL66 and SL69 significantly reduced biofilm formation by Staphylococcus epidermidis by 18% and 23%, respectively .
Study 2: Anticancer Properties
In another investigation, a series of triazolo[4,3-a]pyrimidine derivatives were synthesized and tested for their antiproliferative activity against breast cancer cell lines. The study revealed that certain compounds exhibited strong cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
